METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE
Description
METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H22F3N3O4S |
|---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C18H22F3N3O4S/c1-5-28-11-6-7-12-13(9-11)29-16(22-12)24-17(15(26)27-4,18(19,20)21)23-14(25)8-10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
NDTWSNGUYGCVNQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole-2-amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the appropriate acylating agent to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
METHYL 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE can be compared with other benzothiazole derivatives, such as:
6-ethoxy-1,3-benzothiazole-2-amine: This compound lacks the trifluoromethyl and acyl groups, resulting in different chemical properties and biological activities.
2-amino-6-methylbenzothiazole: This derivative has a methyl group instead of an ethoxy group, leading to variations in its reactivity and applications.
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